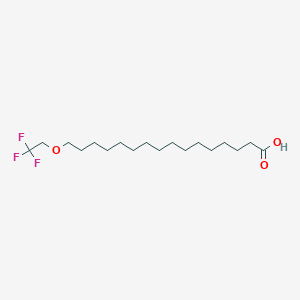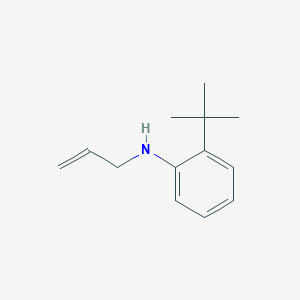![molecular formula C12H13NO3 B12562935 1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- CAS No. 181481-55-0](/img/structure/B12562935.png)
1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring, which is a benzene ring fused with a dioxole ring, and an isocyanate group attached to a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- typically involves the reaction of 1,3-benzodioxole with an appropriate isocyanate precursor. One common method is the Friedel-Crafts acylation reaction, where 1,3-benzodioxole is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting acylated product is then treated with a suitable isocyanate to form the desired compound .
Industrial Production Methods
In industrial settings, the production of 1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- can be achieved through continuous flow processes. These processes involve the use of recyclable heterogeneous catalysts to improve efficiency and reduce waste. For example, the acylation of 1,3-benzodioxole can be carried out in a continuous flow reactor using a substoichiometric catalyst, achieving high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like palladium or acids such as sulfuric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Amines derived from the reduction of the isocyanate group.
Substitution: Various substituted benzodioxole derivatives depending on the substituent introduced.
Scientific Research Applications
1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to act as auxin receptor agonists, promoting root growth in plants by enhancing auxin-related signaling pathways . The compound binds to the auxin receptor TIR1, leading to the activation of downstream transcriptional responses that promote root development .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: The parent compound, which lacks the isocyanate and butyl groups.
1,4-Benzodioxine: A structural isomer with a different ring fusion pattern.
Methylenedioxybenzene: A simpler derivative with only the methylenedioxy group attached to the benzene ring.
Uniqueness
1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for synthetic chemistry and research applications.
Properties
CAS No. |
181481-55-0 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
5-[(1R)-1-isocyanatobutyl]-1,3-benzodioxole |
InChI |
InChI=1S/C12H13NO3/c1-2-3-10(13-7-14)9-4-5-11-12(6-9)16-8-15-11/h4-6,10H,2-3,8H2,1H3/t10-/m1/s1 |
InChI Key |
CSTLBHMIKZTCBS-SNVBAGLBSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC2=C(C=C1)OCO2)N=C=O |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1)OCO2)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


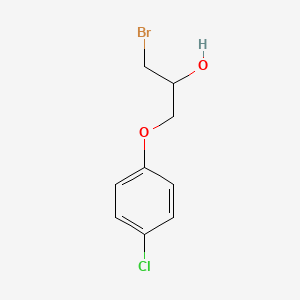
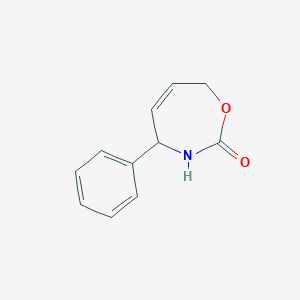
![5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene](/img/structure/B12562876.png)

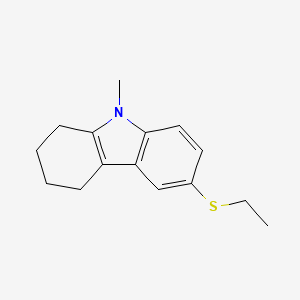
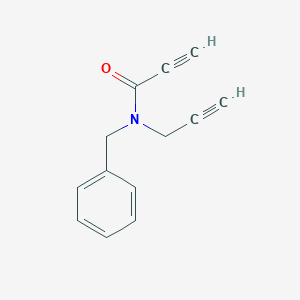
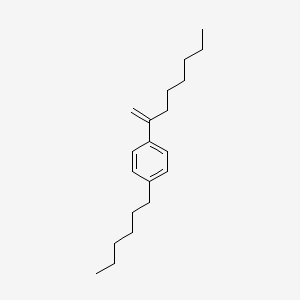
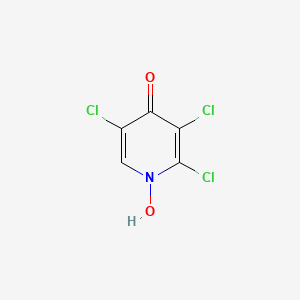
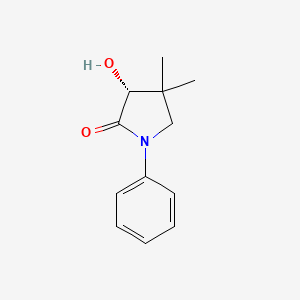
![2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol](/img/structure/B12562906.png)
![Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]-](/img/structure/B12562910.png)

